molecular formula C9H19N3O B11950592 4-Cyclohexyl-1,1-dimethylsemicarbazide CAS No. 64922-80-1

4-Cyclohexyl-1,1-dimethylsemicarbazide

Cat. No.: B11950592
CAS No.: 64922-80-1
M. Wt: 185.27 g/mol
InChI Key: AGWFEHOSMCUSIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .

Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .

Mechanism of Action

Comparison with Similar Compounds

4-Cyclohexyl-1,1-dimethylsemicarbazide can be compared with other semicarbazide derivatives, such as 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide . While both compounds share the semicarbazide motif, the presence of different substituents, such as the thiophene group in the latter, can lead to variations in their chemical properties and applications. Another similar compound is 4,4′-hexamethylenebis(1,1-dimethylsemicarbazide), which is used as an anti-yellowing agent in polyurethane coatings and can also form NDMA during ozonation .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of agrochemistry, drug discovery, and environmental science. Its unique chemical properties and reactions make it a valuable compound for various industrial and research purposes.

Properties

CAS No.

64922-80-1

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-cyclohexyl-3-(dimethylamino)urea

InChI

InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13)

InChI Key

AGWFEHOSMCUSIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1CCCCC1

Origin of Product

United States

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